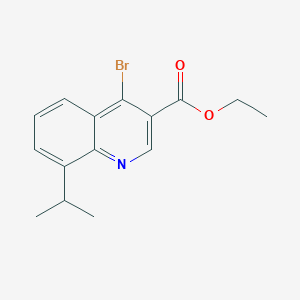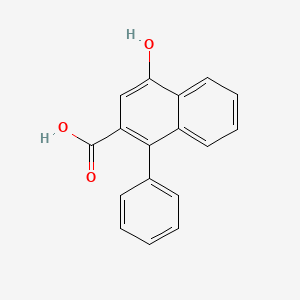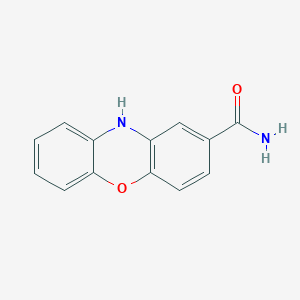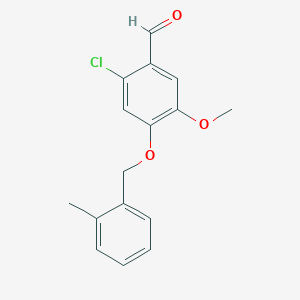
2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)benzaldehyde is an organic compound with a complex structure, characterized by the presence of chloro, methoxy, and benzyl groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)benzaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Starting Material: The synthesis begins with 2-chloro-5-methoxybenzaldehyde.
Benzylation: The benzaldehyde is subjected to benzylation using 2-methylbenzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to promote the substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: 2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)benzoic acid.
Reduction: 2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 2-amino-5-methoxy-4-((2-methylbenzyl)oxy)benzaldehyde.
Scientific Research Applications
2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methoxybenzaldehyde: Lacks the benzyl group, making it less complex.
2-Chloro-4-((2-methylbenzyl)oxy)benzaldehyde: Similar structure but without the methoxy group.
5-Methoxy-4-((2-methylbenzyl)oxy)benzaldehyde: Similar structure but without the chloro group.
Uniqueness
2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)benzaldehyde is unique due to the combination of chloro, methoxy, and benzyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research purposes.
Properties
Molecular Formula |
C16H15ClO3 |
|---|---|
Molecular Weight |
290.74 g/mol |
IUPAC Name |
2-chloro-5-methoxy-4-[(2-methylphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C16H15ClO3/c1-11-5-3-4-6-12(11)10-20-16-8-14(17)13(9-18)7-15(16)19-2/h3-9H,10H2,1-2H3 |
InChI Key |
PSFCFZPSKZRDJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C(=C2)Cl)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13014949.png)

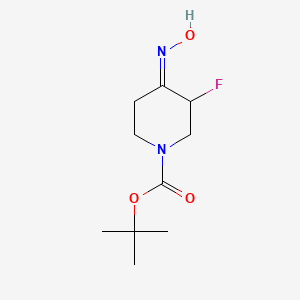
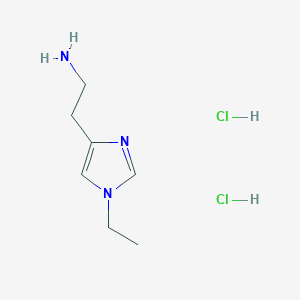
![tert-Butyl(R)-(6-oxospiro[3.3]heptan-1-yl)carbamate](/img/structure/B13014996.png)
![4-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B13014999.png)
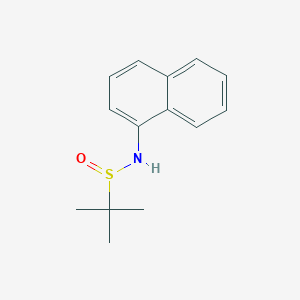
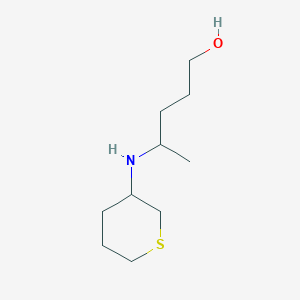
![3-Bromofuro[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13015015.png)


